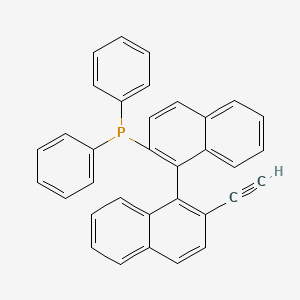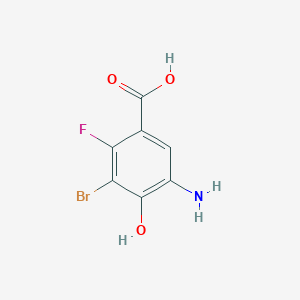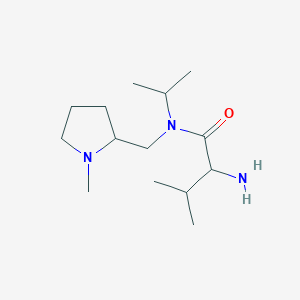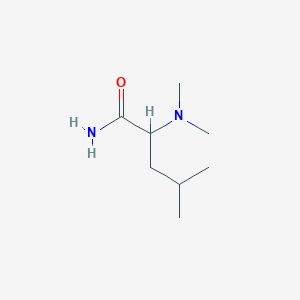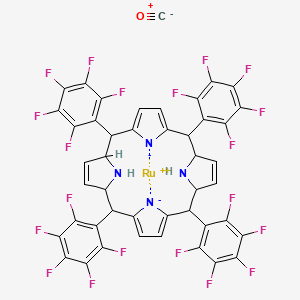
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex organometallic compound It consists of a ruthenium ion coordinated with carbon monoxide and a porphyrin ligand substituted with pentafluorophenyl groups
Méthodes De Préparation
The synthesis of Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde in the presence of an acid catalyst. The resulting porphyrin is then substituted with pentafluorophenyl groups.
Coordination with Ruthenium: The substituted porphyrin ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent. This step forms the ruthenium-porphyrin complex.
Introduction of Carbon Monoxide: Finally, the ruthenium-porphyrin complex is exposed to carbon monoxide gas under controlled conditions to form the final compound.
Analyse Des Réactions Chimiques
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: The ruthenium center can coordinate with other ligands, leading to the formation of new complexes.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules, such as proteins and DNA, to understand its potential therapeutic applications.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of metal-based drugs.
Mécanisme D'action
The mechanism of action of Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. The compound can interact with molecular targets, such as enzymes and receptors, through coordination and redox reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other ruthenium-porphyrin complexes, Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the presence of pentafluorophenyl groups, which enhance its stability and reactivity. Similar compounds include:
Ruthenium(II) porphyrin complexes: These compounds have similar structures but may lack the pentafluorophenyl substitutions.
Iron(II) porphyrin complexes: These are structurally similar but contain iron instead of ruthenium.
Cobalt(II) porphyrin complexes: These complexes also share structural similarities but have cobalt as the central metal ion.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C45H18F20N4ORu |
|---|---|
Poids moléculaire |
1111.7 g/mol |
Nom IUPAC |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H18F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-10,15-20,65,68H;;/q-2;;+2 |
Clé InChI |
IRGQCDRIHNVZSQ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)


![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
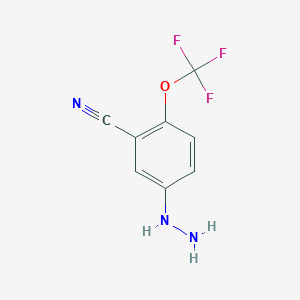
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
